molecular formula C11H10ClNO3 B8735974 Ethyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate

Ethyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate

Cat. No.: B8735974
M. Wt: 239.65 g/mol
InChI Key: DTBYOFVZCOOOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11(14)7-3-4-9-8(5-7)13-10(6-12)16-9/h3-5H,2,6H2,1H3

InChI Key

DTBYOFVZCOOOKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-hydroxy-3-nitrobenzoate (32 g) prepared according to the method described in J. Org. Chem., vol. 26, p. 2223 (1961) was subjected to reduction under increased pressure at 70 atm in the presence of a Raney Nickel catalyst in absolute ethanol (200 ml). The product was then caused to react with chloroacetyl chloride, and was subsequently subjected to ring closure with phosphorous oxychloride to yield 2-chloromethyl-5-ethoxycarbonylbenzoxazole (27.3 g). The chloromethyl compound (10 g) was caused to react with dimethylamine to yield 2-dimethylaminomethyl-5-ethoxycarbonylbenzoxazole (6 g), which was subsequently subjected to reduction with lithium aluminium hydride in anhydrous tetrahydrofuran (60 ml) thereby to obtain 2-dimethylaminomethyl-5-hydroxymethylbenzoxazole (2 g).
Quantity
32 g
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